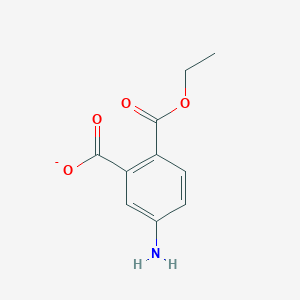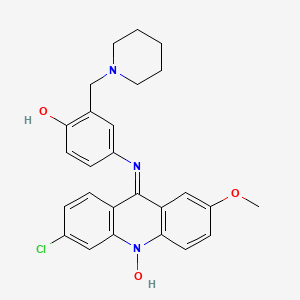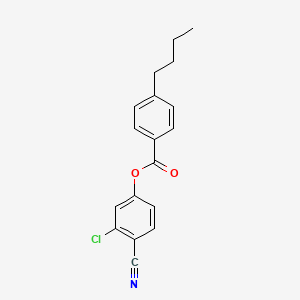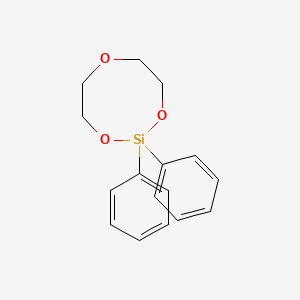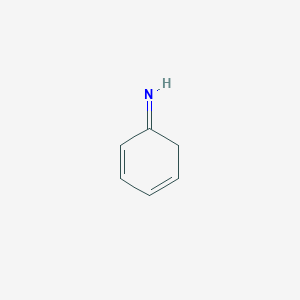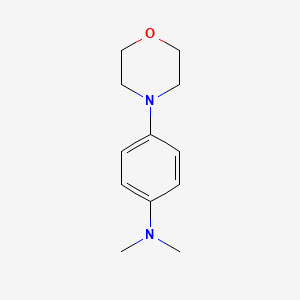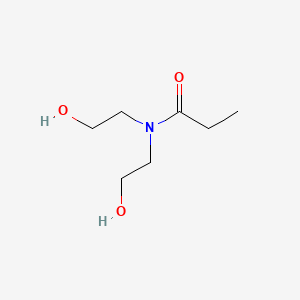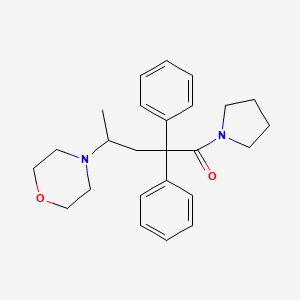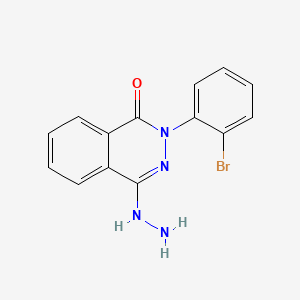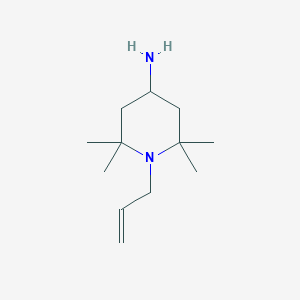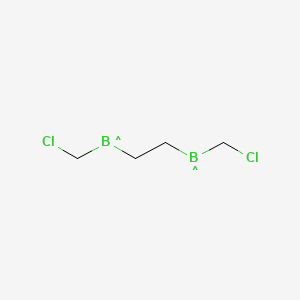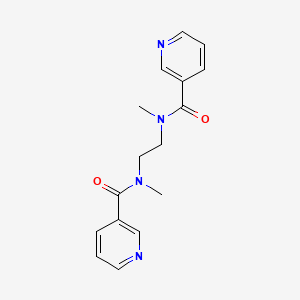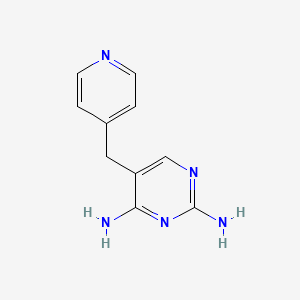
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely recognized for their presence in nucleic acids, such as DNA and RNA. This specific compound is notable for its unique structure, which includes a pyrimidine ring substituted with amino groups at positions 2 and 4, and a pyridylmethyl group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- typically involves the condensation of carbonyl compounds with diamines. One common method includes the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of nickel acetate (Ni(OAc)2) . Another approach involves the ring-closure reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate .
Industrial Production Methods
Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. The use of recyclable solvents and reagents, such as methanol and sodium nitrate, is common. Additionally, reactions are often carried out under controlled conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, formic acid, and sodium nitrite . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
Major products formed from these reactions include nitroso and amino derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: This compound is investigated for its potential as an anticancer and antibacterial agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA and RNA synthesis . By inhibiting DHFR, the compound can effectively halt the proliferation of cancer cells and bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: An antibacterial drug that also inhibits DHFR.
Methotrexate: An anticancer drug with a similar mechanism of action.
Uniqueness
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridylmethyl group at position 5 differentiates it from other similar compounds, potentially offering enhanced selectivity and efficacy in its applications .
Propiedades
Número CAS |
65873-56-5 |
|---|---|
Fórmula molecular |
C10H11N5 |
Peso molecular |
201.23 g/mol |
Nombre IUPAC |
5-(pyridin-4-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-8(6-14-10(12)15-9)5-7-1-3-13-4-2-7/h1-4,6H,5H2,(H4,11,12,14,15) |
Clave InChI |
ZRGPLJOSPPZXHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


